molecular formula C27H20N4O2 B1667604 ARN272 CAS No. 488793-85-7

ARN272

カタログ番号: B1667604
CAS番号: 488793-85-7
分子量: 432.5 g/mol
InChIキー: UPKNGUQNXSMHBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ARN 272は、脂肪酸アミドヒドロラーゼ様アナンダミドトランスポーター阻害剤として知られる化合物です。これは主に、エンドカンナビノイドシステムにおける重要なプロセスであるアナンダミド輸送の阻害を研究するために科学研究で使用されます。 この化合物は、動物モデルにおける悪心と嘔吐の行動を調節する可能性を示しています .

準備方法

合成経路と反応条件

ARN 272の合成は、コア構造の調製から始まり、さまざまな官能基を導入することで複数の手順を伴います。正確な合成経路は異なる可能性がありますが、通常、反応を促進するために有機溶媒と触媒を使用します。 この化合物は、通常、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度レベルを実現します .

工業生産方法

ARN 272の工業生産は、主に研究目的で使用されているため、広く文書化されていません。 大規模な合成は、収率と純度の最適化を伴い、ラボでの合成と同様の手順を伴う可能性があります。 これには、自動合成装置と大規模精製方法の使用が含まれる可能性があります .

化学反応の分析

反応の種類

ARN 272は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応によって生成される主要な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化またはケトン誘導体が生成される可能性がある一方、還元によりアルコールまたはアミンが生成される可能性があります .

科学研究の応用

ARN 272は、科学研究で幅広い用途があります。

科学的研究の応用

Applications in Nausea and Vomiting

Research has demonstrated that ARN272 can significantly reduce nausea and vomiting in animal models. In studies involving rats and shrews, systemic administration of this compound resulted in a dose-dependent suppression of nausea-induced behaviors, such as conditioned gaping and vomiting induced by lithium chloride (LiCl) exposure .

Key Findings:

  • Rats: this compound administration led to a significant reduction in conditioned gaping behavior associated with nausea.
  • Shrews: Similar results were observed with a notable decrease in vomiting episodes.
  • The efficacy was reversed when co-administered with a CB1 receptor antagonist, indicating that the effects of this compound are mediated through CB1 receptor activation.

Pain Management

This compound has also shown promise in models of acute and inflammatory pain. It exhibits antihyperalgesic properties, which are beneficial for conditions characterized by heightened sensitivity to pain .

Case Studies:

  • In rodent models, this compound administration resulted in significant pain relief without the adverse effects typically associated with opioids or other analgesics.
  • The analgesic effect was confirmed to be mediated through CB1 receptor activation, highlighting its potential as a safer alternative for pain management.

Neurological Disorders

The implications of this compound extend to neurological research, particularly concerning conditions like anxiety and depression where endocannabinoid signaling is disrupted. By enhancing anandamide signaling through uptake inhibition, this compound may provide therapeutic benefits for these disorders.

Research Insights:

  • Studies suggest that enhancing endocannabinoid signaling can alleviate symptoms related to anxiety and depression.
  • Further research is needed to explore the long-term effects and safety profile of this compound in human subjects.

Comparative Data Table

Application AreaModel UsedKey FindingsReferences
Nausea and VomitingRatsDose-dependent reduction in conditioned gaping
ShrewsSignificant decrease in vomiting
Pain ManagementRodent ModelsAntihyperalgesic effects observed
Neurological DisordersVarious Animal ModelsPotential benefits for anxiety and depression

作用機序

ARN 272は、主要なエンドカンナビノイドであるアナンダミドの輸送を阻害することで効果を発揮します。この阻害により、システム内のアナンダミドレベルが上昇し、間接的にカンナビノイド受容体を活性化させる可能性があります。 この化合物は主に脂肪酸アミドヒドロラーゼ様アナンダミドトランスポーターを標的とし、その活性を調節し、さまざまな生理学的反応に影響を与えます .

類似化合物の比較

ARN 272は、他のエンドカンナビノイド代謝酵素に有意な影響を与えることなく、アナンダミド輸送を選択的に阻害するという点で独特です。 類似の化合物には以下が含まれます。

ARN 272は、他の酵素に対する広範囲な影響を与えることなく、アナンダミドレベルを調節する特異性と有効性があるため、際立っています。

類似化合物との比較

ARN 272 is unique in its selective inhibition of anandamide transport without significantly affecting other endocannabinoid-metabolizing enzymes. Similar compounds include:

ARN 272 stands out due to its specificity and effectiveness in modulating anandamide levels without broad-spectrum effects on other enzymes.

生物活性

ARN272 is a small-molecule inhibitor that selectively targets the FAAH-like anandamide transporter (FLAT). Its primary role is to inhibit the transport and degradation of anandamide, a key endocannabinoid involved in various physiological processes, including pain modulation, inflammation, and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions as a competitive inhibitor of the interaction between anandamide and FLAT. This inhibition results in increased levels of anandamide in the plasma and tissues, thereby enhancing its analgesic effects. The compound has been shown to have an IC50 value of approximately 1.8 μM for FLAT, indicating its potency in inhibiting anandamide transport .

Key Findings on Biological Activity

  • Inhibition of Anandamide Transport : this compound significantly suppresses the internalization of anandamide in vitro and reduces its deactivation in vivo. This was evidenced by increased plasma levels of anandamide following administration of this compound in animal models .
  • Analgesic Effects : In various pain models, this compound demonstrated anti-hyperalgesic and anti-inflammatory effects. These effects were found to be mediated through CB1 receptor activation, as blockade of this receptor diminished the analgesic response .
  • Selectivity : this compound exhibits minimal inhibitory activity on other endocannabinoid-metabolizing enzymes such as FAAH-1 and monoacylglycerol lipase, which suggests a selective mechanism of action that may reduce potential side effects associated with broader-spectrum inhibitors .

Table 1: Pharmacological Effects of this compound

Effect Observation Reference
Anandamide AccumulationIncreased plasma levels post-administration
AnalgesiaSignificant reduction in pain responses in animal models
Anti-inflammatorySuppressed inflammatory responses in models
SelectivityMinimal impact on FAAH-1 and other enzymes

Case Study 1: Pain Models in Mice

In a controlled study involving mice, this compound was administered intraperitoneally at varying doses (0.01–3 mg/kg). The results indicated that:

  • Mice treated with this compound exhibited a significant decrease in hyperalgesia compared to control groups.
  • The analgesic effect was blocked by CB1 receptor antagonists but not by CB2 or TRPV-1 antagonists, confirming the role of CB1 receptors in mediating these effects .

Case Study 2: In Vitro Neuronal Studies

Research utilizing primary cultures of cortical neurons from rats demonstrated that:

  • This compound inhibited the accumulation of radiolabeled anandamide ([3H]-anandamide) in a dose-dependent manner.
  • The compound did not significantly alter the binding affinity of cannabinoid ligands to brain membranes, reinforcing its selective action on FLAT rather than direct cannabinoid receptor modulation .

特性

IUPAC Name

4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKNGUQNXSMHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARN272
Reactant of Route 2
ARN272
Reactant of Route 3
ARN272
Reactant of Route 4
ARN272
Reactant of Route 5
ARN272
Reactant of Route 6
ARN272

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。